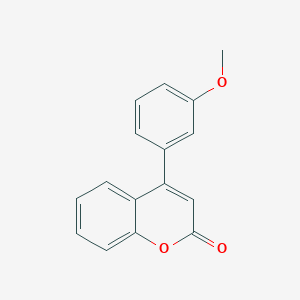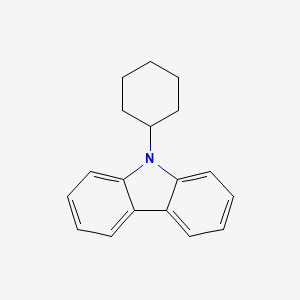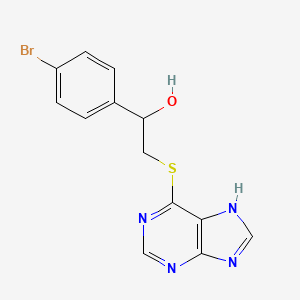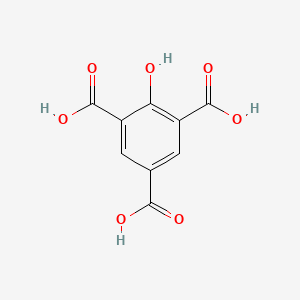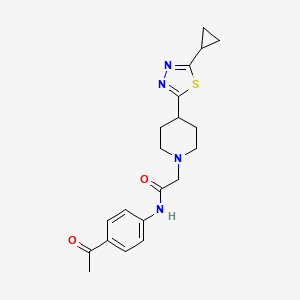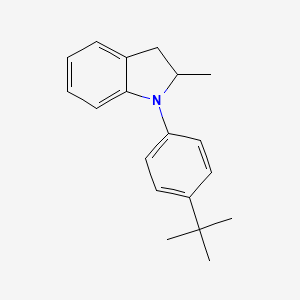
1-(4-tert-Butylphenyl)-2-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-2-methylindoline is an organic compound that belongs to the class of indoline derivatives Indoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic materials
Méthodes De Préparation
The synthesis of 1-(4-tert-Butylphenyl)-2-methylindoline can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenylhydrazine with 2-methylindole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the indoline ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(4-tert-Butylphenyl)-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as bromine and chlorine can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce halogen atoms onto the phenyl ring.
Applications De Recherche Scientifique
1-(4-tert-Butylphenyl)-2-methylindoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indoline derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore these activities further.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(4-tert-Butylphenyl)-2-methylindoline can be compared with other similar compounds, such as:
1-(4-tert-Butylphenyl)-2-methylindole: This compound differs by having an indole ring instead of an indoline ring. It may exhibit different chemical and biological properties due to this structural difference.
4-tert-Butylphenylhydrazine: This precursor compound is used in the synthesis of this compound. It lacks the indoline ring and has different reactivity.
2-Methylindoline: This compound lacks the tert-butylphenyl group and may have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23N |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23N/c1-14-13-15-7-5-6-8-18(15)20(14)17-11-9-16(10-12-17)19(2,3)4/h5-12,14H,13H2,1-4H3 |
Clé InChI |
BPXZPPQVXATHLG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2N1C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


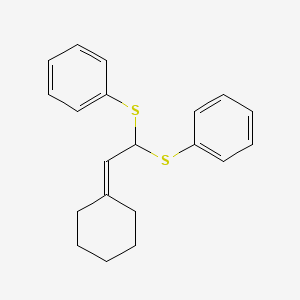
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
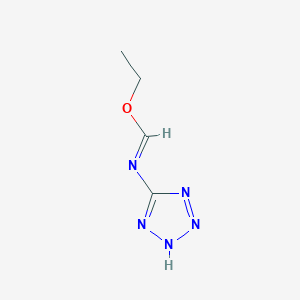
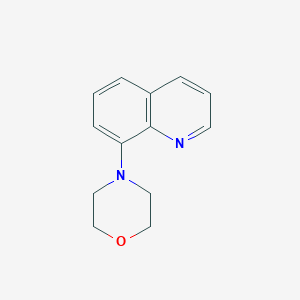
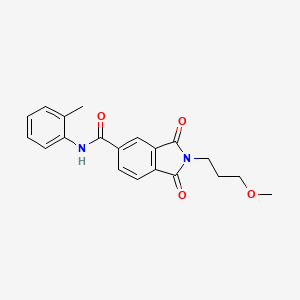
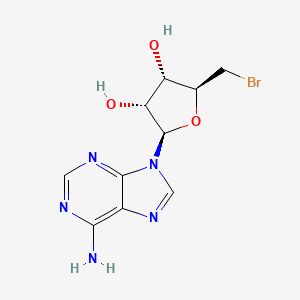
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
